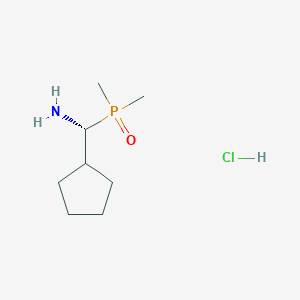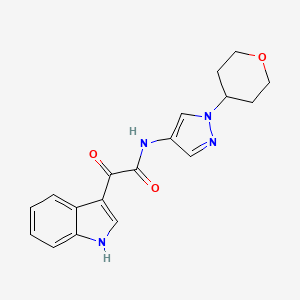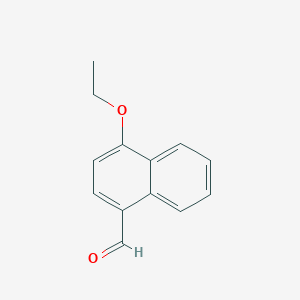![molecular formula C11H19ClN2O3 B2967080 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide CAS No. 2411184-01-3](/img/structure/B2967080.png)
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CP-31398 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide is complex and not fully understood. It is believed that 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide works by stabilizing the structure of the p53 protein, which is often mutated in cancer cells. By stabilizing the protein, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide can prevent the formation of mutant p53 proteins and restore the normal function of the p53 gene. Additionally, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has a wide range of biochemical and physiological effects. In addition to its effects on the p53 gene, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cell survival. 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has also been shown to inhibit the activity of the Hsp90 chaperone protein, which is involved in protein folding and stability. Additionally, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target molecules. It is also stable and can be stored for long periods of time without losing its activity. However, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide. One area of interest is the development of more potent and selective analogs of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide that can be used for therapeutic applications. Another area of interest is the development of new methods for synthesizing 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide and its effects on different cell types and disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide in humans.
Synthesis Methods
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-propanoylpropanamide with morpholine in the presence of a base. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been studied for its potential therapeutic applications in a number of different areas, including cancer, neurodegenerative diseases, and heart disease. In cancer research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to inhibit the activity of the p53 tumor suppressor gene, which is often mutated in cancer cells. In neurodegenerative disease research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to protect neurons from damage and improve cognitive function. In heart disease research, 2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide has been shown to protect the heart from damage caused by ischemia-reperfusion injury.
properties
IUPAC Name |
2-chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8(12)11(15)13-9-6-17-7-10(9)14-2-4-16-5-3-14/h8-10H,2-7H2,1H3,(H,13,15)/t8?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJMCNDWUPKAN-VXRWAFEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCC1N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1COC[C@H]1N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967004.png)
![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)
![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)




![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![Tert-butyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967017.png)
